molecular formula C14H10Cl2O2 B2640102 3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde CAS No. 71289-64-0

3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde

Cat. No. B2640102
CAS RN: 71289-64-0
M. Wt: 281.13
InChI Key: QXYGWKAALLBFLB-UHFFFAOYSA-N
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Description

“3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde” is a chemical compound with the molecular formula C14H10Cl2O2 and a molecular weight of 281.14 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde” consists of a benzaldehyde group (a benzene ring with a formyl group) and a 2,4-dichlorobenzyl group (a benzene ring with two chlorine atoms and a methyl group), connected by an ether linkage .


Physical And Chemical Properties Analysis

The physical and chemical properties of “3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde” include a molecular weight of 281.14 . Unfortunately, other specific properties such as melting point, boiling point, and solubility were not found in the available resources.

Scientific Research Applications

Regioselective Protection in Synthetic Chemistry

Regioselective protection of hydroxyl groups in benzaldehydes, including derivatives similar to "3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde," plays a crucial role in synthetic chemistry. For example, the study by Plourde and Spaetzel (2002) demonstrates the successful regioselective protection of the 4-hydroxyl group in 3,4-dihydroxy-benzaldehyde, using various protecting groups like 2,6-dichlorobenzyl. This process is pivotal in facilitating subsequent chemical reactions and forming desired compounds efficiently (Plourde & Spaetzel, 2002).

Role in Catalysis and Industrial Applications

Benzaldehyde derivatives, including those similar to "3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde," find extensive use as intermediates in various industrial processes. Sharma et al. (2012) explore the oxidation of benzyl alcohol to benzaldehyde using a catalytic process, highlighting benzaldehyde's significance in industries such as cosmetics, perfumery, and pharmaceuticals (Sharma, Soni, & Dalai, 2012).

Medical and Pharmacological Research

In the medical field, derivatives of benzaldehyde have been investigated for their potential therapeutic applications. Beddell et al. (1984) designed substituted benzaldehydes to increase the oxygen affinity of human hemoglobin, which can be influential in treating conditions like sickle cell disease. This research underscores the potential of benzaldehyde derivatives in developing new medical treatments (Beddell et al., 1984).

Photocatalysis and Environmental Applications

The use of benzaldehyde derivatives in photocatalysis, especially in reactions converting alcohols to aldehydes, is another area of interest. Lima et al. (2017) study the photocatalytic conversion of benzyl alcohol to benzaldehyde using metal-free catalysts, which is significant for environmentally friendly chemical processes (Lima, Silva, Silva, & Faria, 2017).

Antimicrobial and Enzyme Inhibition

Benzaldehyde derivatives are also studied for their antimicrobial properties. Luo et al. (2012) synthesized oxime derivatives from benzaldehydes, including a compound structurally similar to "3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde," exhibiting significant antibacterial activity and inhibitory effects on enzymes like E. coli FabH (Luo et al., 2012).

Safety And Hazards

While specific safety and hazard information for “3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde” was not found, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Future Directions

The future directions for the use and study of “3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde” are not clear from the available information. It is currently used for research purposes , and further studies could potentially explore its synthesis, properties, and potential applications.

properties

IUPAC Name

3-[(2,4-dichlorophenyl)methoxy]benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O2/c15-12-5-4-11(14(16)7-12)9-18-13-3-1-2-10(6-13)8-17/h1-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYGWKAALLBFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10970205
Record name 3-[(2,4-Dichlorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,4-Dichlorobenzyl)oxy]benzaldehyde

CAS RN

5487-18-3
Record name 3-[(2,4-Dichlorophenyl)methoxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10970205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
A Kaczor, N Szemerédi, K Kucwaj‐Brysz… - …, 2021 - Wiley Online Library
ABCB1 modulation is an interesting strategy in the search for new anticancer agents that can overcome multidrug resistance (MDR). Hence, 17 new 5‐arylideneimidazolones …

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